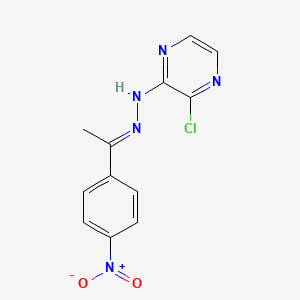
N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide, also known as BCDNA, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide has been found to inhibit the activity of COX-2, a key enzyme involved in the production of inflammatory mediators, as well as the activity of various kinases involved in tumor growth and viral replication.
Biochemical and Physiological Effects:
N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, as well as to inhibit the growth of various tumor cell lines and the replication of several viruses. N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anti-inflammatory, anti-tumor, and anti-viral activities. However, N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide. One area of interest is the development of new drugs based on N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide. Researchers are exploring the potential of N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide derivatives as anti-inflammatory, anti-tumor, and anti-viral agents. Another area of interest is the elucidation of the mechanism of action of N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide. Further research is needed to fully understand how N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide inhibits inflammation, tumor growth, and viral replication. Additionally, researchers are exploring the potential of N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide as a tool for the study of various biological processes, such as apoptosis and cell signaling.
Synthesemethoden
N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide can be synthesized through a multi-step process involving the reaction of benzylamine with 2-naphthoic acid, followed by the addition of thionyl chloride and acetic anhydride. The resulting product is purified through recrystallization to obtain N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide in a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-benzyl-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-12(22)21(11-13-7-3-2-4-8-13)17-16(20)18(23)14-9-5-6-10-15(14)19(17)24/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBWQTKZGNPDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-methyl-4-(methylthio)-1-(4-nitrophenyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5793825.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)


![N'-[(phenylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5793861.png)

![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)




![3-[(2-methyl-5-phenyl-3-furoyl)amino]benzoic acid](/img/structure/B5793921.png)
